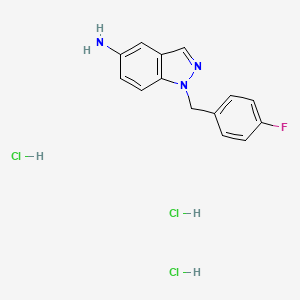

1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a fluorobenzyl group attached to an indazole ring, which is further modified with an amine group. The trihydrochloride form indicates the presence of three hydrochloride molecules associated with the compound, enhancing its solubility and stability.

Méthodes De Préparation

The synthesis of 1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride typically involves several steps, including the formation of the indazole core and subsequent functionalization with the fluorobenzyl and amine groups. One common synthetic route involves the following steps:

Formation of the Indazole Core: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its reduced forms.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.

Applications De Recherche Scientifique

1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain targets, while the indazole core provides a stable scaffold for interaction. The amine group may participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride can be compared with other similar compounds, such as:

1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide: This compound features a carboxamide group instead of an amine group, which can alter its binding properties and applications.

4-Fluorobenzylamine: A simpler compound with only the fluorobenzyl and amine groups, lacking the indazole core.

Indazole-3-carboxylic acid: This compound features a carboxylic acid group on the indazole ring, providing different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

In Vitro Studies

1-(4-Fluorobenzyl)-1H-indazol-5-amine trihydrochloride has demonstrated significant antiproliferative activity against multiple cancer cell lines. In a comprehensive study, the compound exhibited potent growth inhibition in human colorectal cancer cells (HCT116) . The IC50 value, which represents the concentration required to inhibit cell growth by 50%, was determined to be 14.3 ± 4.4 μM for HCT116 cells .

Table 1: IC50 values of this compound against various cancer cell lines

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| HCT116 | Colorectal | 14.3 ± 4.4 |

| K562 | Leukemia | 5.15 |

| A549 | Lung | * |

| PC-3 | Prostate | * |

| Hep-G2 | Liver | * |

*Data not available in the search results

The compound showed particularly promising results against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 μM . This indicates a higher potency against leukemia cells compared to colorectal cancer cells.

Selectivity and Safety Profile

An important aspect of the compound's biological activity is its selectivity towards cancer cells. In cytotoxicity studies using normal human embryonic kidney cells (HEK-293), this compound demonstrated an IC50 value of 33.2 μM . This suggests a favorable selectivity index, with the compound being approximately 6.5 times more toxic to K562 leukemia cells than to normal cells.

While the exact mechanism of action for this compound is not fully elucidated, studies on similar indazole derivatives provide insights into potential pathways:

- Apoptosis Induction : The compound may affect apoptosis by inhibiting Bcl-2 family members .

- Cell Cycle Regulation : It potentially influences the cell cycle through the p53/MDM2 pathway .

- Kinase Inhibition : As an indazole derivative, it may act as a kinase inhibitor, potentially targeting tyrosine kinases involved in cancer cell proliferation .

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural features:

- The indazole core is known to be an effective hinge-binding fragment in kinase inhibitors .

- The 5-amine substitution on the indazole ring may contribute to its anticancer properties .

- The 4-fluorobenzyl group at position 1 could play a role in enhancing the compound's potency and selectivity.

Future Directions

Given its promising anticancer activity and favorable selectivity profile, this compound represents a potential scaffold for the development of novel anticancer agents . Further research is needed to:

- Elucidate its precise mechanism of action

- Evaluate its efficacy against a broader range of cancer types

- Assess its pharmacokinetic properties and in vivo efficacy

- Explore potential synergistic effects with existing chemotherapeutic agents

Propriétés

Formule moléculaire |

C14H15Cl3FN3 |

|---|---|

Poids moléculaire |

350.6 g/mol |

Nom IUPAC |

1-[(4-fluorophenyl)methyl]indazol-5-amine;trihydrochloride |

InChI |

InChI=1S/C14H12FN3.3ClH/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17-18;;;/h1-8H,9,16H2;3*1H |

Clé InChI |

FBGXOMUOCVYJGA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)F.Cl.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.